molecular formula C19H21ClN2O2S B1668289 Capsazepine CAS No. 138977-28-3

Capsazepine

Cat. No. B1668289
M. Wt: 376.9 g/mol
InChI Key: DRCMAZOSEIMCHM-UHFFFAOYSA-N
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Description

Capsazepine is a synthetic antagonist of capsaicin . It is used as a biochemical tool in the study of TRPV ion channels . Capsazepine blocks the painful sensation of heat caused by capsaicin (the active ingredient of chili pepper) which activates the TRPV1 ion channel . Capsazepine is therefore considered to be a TRPV1 antagonist .


Molecular Structure Analysis

The molecular formula of Capsazepine is C19H21ClN2O2S . It is a crystalline, lipophilic, colorless, and odorless alkaloid with a molecular weight of 376.9 g/mol .


Chemical Reactions Analysis

Capsazepine can modulate Janus activated kinase (JAK)/signal transducer and activator of the transcription (STAT) pathway, intracellular Ca2+ concentration, and reactive oxygen species (ROS)-JNK-CCAAT/enhancer-binding protein homologous protein (CHOP) pathways . It can inhibit cell proliferation, metastasis, and induce apoptosis .


Physical And Chemical Properties Analysis

Capsazepine is a crystalline, lipophilic, colorless, and odorless alkaloid . It is fat-, alcohol-, and oil-soluble .

Scientific Research Applications

Cancer Research

Capsazepine, a synthetic analogue of capsaicin, has been found to exhibit diverse effects on cancer growth and survival . It has been reported to exhibit pleiotropic anti-cancer effects against numerous tumor cell lines, including prostate cancer, breast cancer, colorectal cancer, oral cancer, and osteosarcoma .

Method of Application

Capsazepine can modulate the Janus activated kinase (JAK)/signal transducer and activator of the transcription (STAT) pathway, intracellular Ca 2+ concentration, and reactive oxygen species (ROS)-JNK-CCAAT/enhancer-binding protein homologous protein (CHOP) pathways .

Results

It has been found to inhibit cell proliferation, metastasis, and induce apoptosis . Moreover, capsazepine was found to significantly inhibit System x c − (xCT) by blocking the uptake of cysteine. Capsazepine was also found to induce ROS production, which led to a substantial programmed cell death in MDA-MB-231 cells .

Inflammatory Diseases

Capsazepine has been therapeutically used against major disorders such as colitis and pancreatitis .

Method of Application

Capsazepine can exert anti-inflammatory effects through the downregulation of lipopolysaccharide (LPS)-induced nuclear transcription factor-kappa B (NF-κB), as well as the blockage of activation of both transient receptor potential cation channel subfamily V member 1 (TRPV1) and transient receptor potential cation channel, subfamily A, and member 1 (TRPA1) .

Results

The use of capsazepine has shown promising results in reducing inflammation in conditions like colitis and pancreatitis .

Neurological Research

Capsazepine has been used in neurological research, particularly in studies related to pain management .

Method of Application

Capsazepine is known to interact with neuro-mimetic membranes, influencing their fluidity .

Results

Capsazepine has been found to competitively antagonize capsaicin’s interaction with neuro-mimetic membranes at pharmacokinetically-relevant concentrations . This structure-specific membrane interactivity may be partly responsible for the analgesic effect of capsaicin .

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-7,8-dihydroxy-1,3,4,5-tetrahydro-2-benzazepine-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2S/c20-16-5-3-13(4-6-16)7-8-21-19(25)22-9-1-2-14-10-17(23)18(24)11-15(14)12-22/h3-6,10-11,23-24H,1-2,7-9,12H2,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCMAZOSEIMCHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2CN(C1)C(=S)NCCC3=CC=C(C=C3)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20160852
Record name Capsazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20160852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Capsazepine

CAS RN

138977-28-3
Record name Capsazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138977-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Capsazepine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138977283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Capsazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20160852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CAPSAZEPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFW48MY844
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10,300
Citations
S Bevan, S Hothi, G Hughes, IF James… - British journal of …, 1992 - Wiley Online Library
… 1 Capsazepine is a synthetic analogue of the sensory neurone excitotoxin, capsaicin. The … shows the capsazepine acts as a competitive antagonist of capsaicin. 2 Capsazepine (10 JAM…
Number of citations: 714 bpspubs.onlinelibrary.wiley.com
CH Gill, A Randall, SA Bates, K Hill… - British journal of …, 2004 - Wiley Online Library
… As a result of these observations, we were interested to examine whether or not capsazepine also affected I h . To do this, we have examined how capsazepine affects currents …
Number of citations: 68 bpspubs.onlinelibrary.wiley.com
MH Yang, SH Jung, G Sethi, KS Ahn - Molecules, 2019 - mdpi.com
… Capsazepine is a synthetic analogue of capsaicin that can function as an antagonist of TRPV1. Capsazepine can … of capsazepine against various cancers and inflammatory conditions. …
Number of citations: 47 www.mdpi.com
H Yamamura, S Ugawa, T Ueda, M Nagao… - Journal of Biological …, 2004 - ASBMB
… demonstrate that capsazepine, … capsazepine, unexpectedly, capsazepine had no effect on hENaCα and caused a slight decrease on the hENaCαβγ current. In conclusion, capsazepine …
Number of citations: 64 www.jbc.org
JH Lee, C Kim, SH Baek, JH Ko, SG Lee, WM Yang… - Oncotarget, 2017 - ncbi.nlm.nih.gov
Persistent STAT3 activation is seen in many tumor cells and promotes malignant transformation. Here, we investigated whether capsazepine (Capz), a synthetic analogue of capsaicin, …
Number of citations: 113 www.ncbi.nlm.nih.gov
CSJ Walpole, S Bevan, G Bovermann… - Journal of medicinal …, 2002 - ACS Publications
Capsaicin and resiniferatoxin are natural products which act specifically on a subset of primary afferent sensory neurons to open a novel cation-selective ion channel in the plasma …
Number of citations: 298 pubs.acs.org
L Tafesse, DJ Kyle - Combinatorial Chemistry & High …, 2004 - ingentaconnect.com
Capsazepine (CPZ, 1) is a well-known vanilloid receptor (VR1) antagonist that has been cited widely used inthe literature. However the current synthetic methods used for the total …
Number of citations: 10 www.ingentaconnect.com
B Sung, S Prasad, J Ravindran, VR Yadav… - Free Radical Biology …, 2012 - Elsevier
… via JNK, as shown by capsazepine's ability to induce JNK and by … Finally, capsazepine downregulated the expression of … Together, our results indicate that capsazepine potentiates the …
Number of citations: 89 www.sciencedirect.com
L Urban, A Dray - Neuroscience letters, 1991 - Elsevier
… When administered to the spinal cord, capsazepine did not abolish the substance P-… , capsazepine [2]. In keeping with this concept we have presently demonstrated that capsazepine …
Number of citations: 105 www.sciencedirect.com
S Skogvall, M Berglund, MF Dalence-Guzmán… - Pulmonary …, 2007 - Elsevier
… of action of the present capsazepine-induced … effect of capsazepine is shared by chemical analogues, but not with other TRPV 1 antagonists, suggesting the possibility that capsazepine …
Number of citations: 29 www.sciencedirect.com

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